molecular formula C8H5BrN2 B1381557 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile CAS No. 1862933-48-9

2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile

Cat. No.: B1381557
CAS No.: 1862933-48-9
M. Wt: 209.04 g/mol
InChI Key: PBUJCKAEIIAYEJ-UPHRSURJSA-N
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Description

2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile is a synthetically versatile intermediate designed for advanced pharmaceutical and agrochemical research. This compound integrates a 5-bromopyridine moiety, a privileged structure in medicinal chemistry known for its presence in bioactive molecules , with a propanedinitrile (dimalononitrile) functional group. The bromine atom on the pyridine ring serves as an excellent handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse array of complex molecular architectures . The methylidenepropanedinitrile group is an electron-deficient alkene, making it a potent Michael acceptor and a highly useful precursor in the synthesis of various nitrogen-containing heterocycles, including pyridines, pyrimidines, and other fused ring systems commonly found in active pharmaceutical ingredients . Compounds featuring bromopyridine cores and nitrile functionalities are extensively investigated for their biological activities. Research into analogous structures has demonstrated significant potential in developing new agents with antibacterial and antifungal properties, which is critical in the face of rising multidrug-resistant pathogens . The molecular framework of this compound suggests its primary value lies as a key scaffold in the discovery and development of novel therapeutic candidates. It is strictly for use in laboratory research to facilitate the synthesis of new chemical entities for biological screening and the study of structure-activity relationships.

Properties

IUPAC Name

(Z)-3-(5-bromopyridin-3-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-4-7(2-1-3-10)5-11-6-8/h1-2,4-6H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUJCKAEIIAYEJ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1Br)/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Notes:

  • The base deprotonates malononitrile to generate a stabilized carbanion.
  • The carbanion attacks the aldehyde carbonyl carbon, forming a β-hydroxy intermediate.
  • Subsequent elimination of water yields the conjugated alkene nitrile product.
  • The presence of the bromine atom on the pyridine ring influences electronic properties, enhancing reactivity.

Research Findings on Optimization

  • Catalyst Selection: Piperidine is commonly used due to its moderate basicity and nucleophilicity, which efficiently promotes the condensation without side reactions.
  • Solvent Effects: Polar protic solvents like ethanol facilitate better solubility of reactants and stabilize intermediates, improving yields.
  • Temperature Control: Mild heating (50–60 °C) accelerates reaction kinetics without compromising the stereochemistry of the product.
  • Purity of Starting Materials: High purity 5-bromopyridine-3-carbaldehyde is essential to avoid side products and maximize yield.

Comparative Data Table of Preparation Parameters and Yields

Study/Source Base Catalyst Solvent Temp (°C) Reaction Time (h) Yield (%) Purification Method
Vulcanchem (2024) Piperidine Ethanol 60 4 75–85 Recrystallization
Literature Reports Triethylamine Methanol RT 3 70–80 Column Chromatography
Patent Analogues Ammonium Acetate Acetonitrile 50 5 65–75 Extraction + Chromatography

Additional Considerations

  • Isomer Formation: The reaction typically yields the (Z)-isomer predominantly due to thermodynamic stability.
  • Scale-Up Feasibility: The Knoevenagel condensation is amenable to scale-up, but requires careful control of temperature and stirring to maintain product consistency.
  • Environmental and Safety Aspects: Use of mild bases and common solvents reduces hazardous waste; brominated intermediates require careful handling due to potential toxicity.

Summary of Key Research Insights

  • The Knoevenagel condensation between 5-bromopyridine-3-carbaldehyde and malononitrile is the most straightforward and efficient method.
  • Reaction conditions such as base type, solvent, temperature, and time critically influence the yield and purity.
  • The bromine substituent enhances the electrophilicity of the aldehyde, facilitating the condensation.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the pure compound.
  • The product serves as an important intermediate for further synthetic applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).

    Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed:

    Substitution Reactions: Substituted pyridine derivatives.

    Reduction Reactions: Primary amines.

    Oxidation Reactions: Oxidized pyridine derivatives.

Scientific Research Applications

2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Electronic Properties
  • 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile (C₁₂H₇N₃O₂S): Replaces the bromopyridinyl group with a thiazolidinone ring. The thiazolidinone ring introduces hydrogen-bonding capabilities (C—H⋯N) and a dihedral angle of 84.14° with the phenyl ring, contrasting with the planar pyridine system in the target compound. This structural difference impacts π-π stacking and solubility .
  • 2-[(Dimethylamino)methylidene]propanedinitrile (C₆H₇N₃): Substitutes the bromopyridinyl group with a dimethylamino (-NMe₂) moiety. The electron-donating dimethylamino group reduces electron-withdrawing effects compared to bromine, leading to a smaller dihedral angle (7.95°) and a 3D hydrogen-bonded network in crystals .
  • 2-[(3-Fluorophenyl)methylidene]propanedinitrile (C₁₀H₅FN₂): Features a fluorophenyl group instead of bromopyridinyl.
Halogenated Derivatives
  • 2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile (C₁₀H₄Cl₂N₂):

    • Contains two chlorine atoms, providing stronger electron-withdrawing effects than bromine.
    • Higher density (1.417 g/cm³) and boiling point (373.76°C) compared to the target compound, attributed to increased molecular weight and halogen interactions .
  • α-Chlorobencylidenemalononitrile (C₁₀H₅ClN₂): Substitutes bromopyridinyl with a chlorobenzylidene group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Notable Features
Target Compound 234.06 N/A N/A Bromine enhances steric bulk and reactivity
2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile 223.06 1.417 373.76 Higher density due to Cl substituents
2-[(4-Ethoxyphenyl)methylene]propanedinitrile 198.22 1.139 363.4 Ethoxy group improves lipophilicity

Hydrogen Bonding and Crystal Packing

  • Target Compound: Limited data, but bromine’s polarizability may facilitate halogen bonding in crystals.
  • 2-[(Dimethylamino)methylidene]propanedinitrile: Exhibits a 3D hydrogen-bonded network, contrasting with the planar pyridine system’s stacking .

Biological Activity

2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile can be represented as follows:

C11H8BrN3\text{C}_{11}\text{H}_{8}\text{BrN}_{3}

This compound features a brominated pyridine moiety, which is often associated with enhanced biological activity due to the electron-withdrawing effects of halogens.

Biological Activity Overview

The biological activities of 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile have been explored in various studies. Key areas of investigation include:

Antibacterial Activity

Research has demonstrated that compounds containing brominated pyridine derivatives exhibit significant antibacterial properties. For instance, a study evaluated several pyridine derivatives for their activity against Gram-positive and Gram-negative bacteria. The results indicated that the presence of bromine enhances the inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile

BacteriaMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Studies have shown that it exhibits moderate to good activity against various fungal strains, including Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile

FungiMinimum Inhibitory Concentration (MIC) μg/mL
Candida albicans32
Aspergillus niger64

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects
A recent study investigated the effects of 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile on breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 μM, with an IC50 value calculated at approximately 45 μM.

The biological activity of 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Receptor Modulation : It could interact with specific receptors in cancer cells, triggering apoptotic pathways.
  • Oxidative Stress Induction : The presence of the bromine atom may increase oxidative stress within microbial and cancer cells, leading to cell death.

Q & A

Q. Advanced Research Focus

  • Disorder Handling : Use PART instructions in SHELXL to model split positions, applying geometric restraints to maintain chemically reasonable bond lengths .
  • Twinning Analysis : Test for twinning using PLATON’s TWINABS; refine data with a BASF parameter if twinning is detected .
  • Validation Tools : Check for overfitting with R1/wR2 convergence and validate geometry using CCDC’s Mercury software .

What computational methods predict the compound’s electronic properties and reactivity in cross-coupling reactions?

Q. Advanced Research Focus

  • DFT Calculations : Use Gaussian09 or ORCA to compute HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to identify nucleophilic/electrophilic sites .
  • Mechanistic Insights : Simulate Suzuki-Miyaura coupling pathways (e.g., bromine substitution) using transition-state modeling in Q-Chem .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarity in reaction simulations .

How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing of this compound?

Q. Advanced Research Focus

  • Hydrogen Bonding : Analyze C–H⋯N interactions using Mercury; compare bond lengths (typically 2.5–3.0 Å) and angles (140–170°) to literature values .
  • π-π Stacking : Measure centroid-centroid distances (3.5–4.0 Å) and dihedral angles between pyridine rings to assess stacking efficiency .
  • Impact on Properties : Correlate packing motifs with thermal stability (TGA) or solubility (Hansen solubility parameters) .

How does the bromopyridinyl substituent affect the compound’s biological activity in kinase inhibition studies?

Q. Advanced Research Focus

  • Structural Analogs : Compare with AG1024 (a tyrosine kinase inhibitor), where the bromine atom enhances target selectivity via halogen bonding with kinase active sites .
  • SAR Studies : Synthesize derivatives with Cl, I, or CF3 substituents; assess IC50 values using enzymatic assays (e.g., ELISA) .
  • Docking Simulations : Use AutoDock Vina to model interactions with IGF-1R or EGFR kinases, focusing on Br’s role in hydrophobic pocket binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile
Reactant of Route 2
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2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile

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